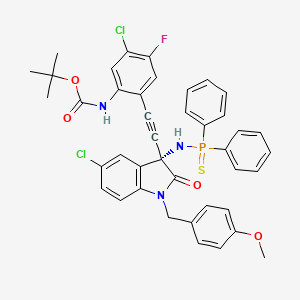
2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a bromomethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine typically involves the reaction of 2-bromo-3-methoxyphenol with 4-methylpyridine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures, typically around 80-100°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Scientific Research Applications
2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine involves its interaction with specific molecular targets. The bromomethoxyphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The pyridine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxyacetophenone: Shares the bromomethoxyphenyl group but lacks the pyridine ring.
2-Bromo-3-methoxythiophene: Contains a thiophene ring instead of a pyridine ring.
4-Methoxyphenylboronic acid: Features a methoxyphenyl group but with a boronic acid functional group.
Uniqueness
2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine is unique due to the combination of its bromomethoxyphenoxy group and pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14BrNO2 |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
2-[(2-bromo-3-methoxyphenoxy)methyl]-4-methylpyridine |
InChI |
InChI=1S/C14H14BrNO2/c1-10-6-7-16-11(8-10)9-18-13-5-3-4-12(17-2)14(13)15/h3-8H,9H2,1-2H3 |
InChI Key |
BZWJMRGACBWQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)COC2=CC=CC(=C2Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11832768.png)
![[4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B11832770.png)
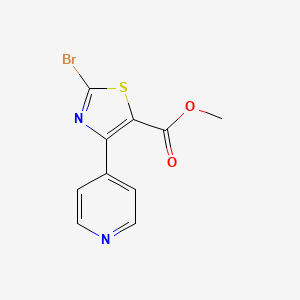
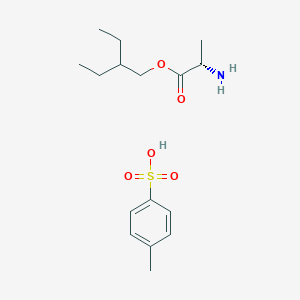

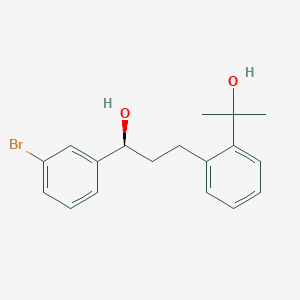

![4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11832806.png)
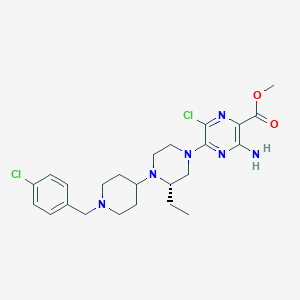
![2-[(6-Methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11832817.png)
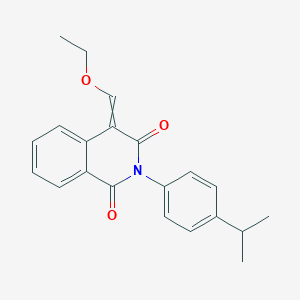
![Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]-](/img/structure/B11832826.png)
